molecular formula C20H22N2O2 B2503118 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 941889-99-2

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2503118
CAS No.: 941889-99-2
M. Wt: 322.408
InChI Key: HOGHBJMZKGQHIB-UHFFFAOYSA-N
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Description

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a benzylbenzoyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-benzylbenzoyl chloride with 3,3-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A related compound with similar structural features.

    N-Benzylpiperidine: Another compound with a benzyl group attached to a piperidine ring.

    Benzylbenzamide: A compound with a benzyl group attached to a benzamide moiety.

Uniqueness

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of both a benzylbenzoyl group and two methyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : 4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one

This compound features a piperazine core substituted with benzyl and benzoyl groups, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Protein Interactions : It has been shown to affect protein-protein interactions crucial for cancer progression, particularly through its influence on bromodomain-containing proteins like BRD4 .
  • Antioxidant Properties : The presence of aromatic rings in its structure may provide antioxidant activities, potentially mitigating oxidative stress in cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Anticancer ActivityExhibits inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231) with potential for BRD4 inhibition.
Antioxidant ActivityDemonstrated capacity to reduce oxidative stress markers in vitro.
Enzyme InhibitionPotential inhibition of key enzymes involved in tumor growth and metastasis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study :
    • A study evaluated the effects of 4-(4-Benzylbenz

Properties

IUPAC Name

4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2)19(24)21-12-13-22(20)18(23)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGHBJMZKGQHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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